

An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-[2-(acetylamino)ethoxy]benzoate

Cat. No.: B386253

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a proposed synthetic route for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Identity

Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound that consists of a central benzene ring substituted at the 1 and 4 positions. The substituent at the 1-position is a methyl ester group, and the substituent at the 4-position is a 2-(acetylamino)ethoxy group.

Molecular Formula: C₁₂H₁₅NO₄

Molecular Weight: 237.25 g/mol

CAS Number: Not available in the searched literature.

Synonyms:

- Methyl p-[2-(acetylamino)ethoxy]benzoate
- N-(2-(4-(methoxycarbonyl)phenoxy)ethyl)acetamide

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **Methyl 4-[2-(acetylamino)ethoxy]benzoate** based on the analysis of its structural analogues.

Property	Predicted Value
Melting Point (°C)	~100-110
Boiling Point (°C)	> 300
Density (g/cm ³)	~1.2
Solubility	Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.
pKa	~14 (amide proton), ~4 (conjugate acid of the ester)

Molecular Structure Diagram

Caption: Molecular structure of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Proposed Synthesis

Due to the lack of direct literature on the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**, a plausible synthetic route is proposed via a Williamson ether synthesis. This method involves the reaction of methyl 4-hydroxybenzoate with a suitable 2-(acetylamino)ethyl halide or tosylate.

Experimental Protocol: Proposed Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate

Materials:

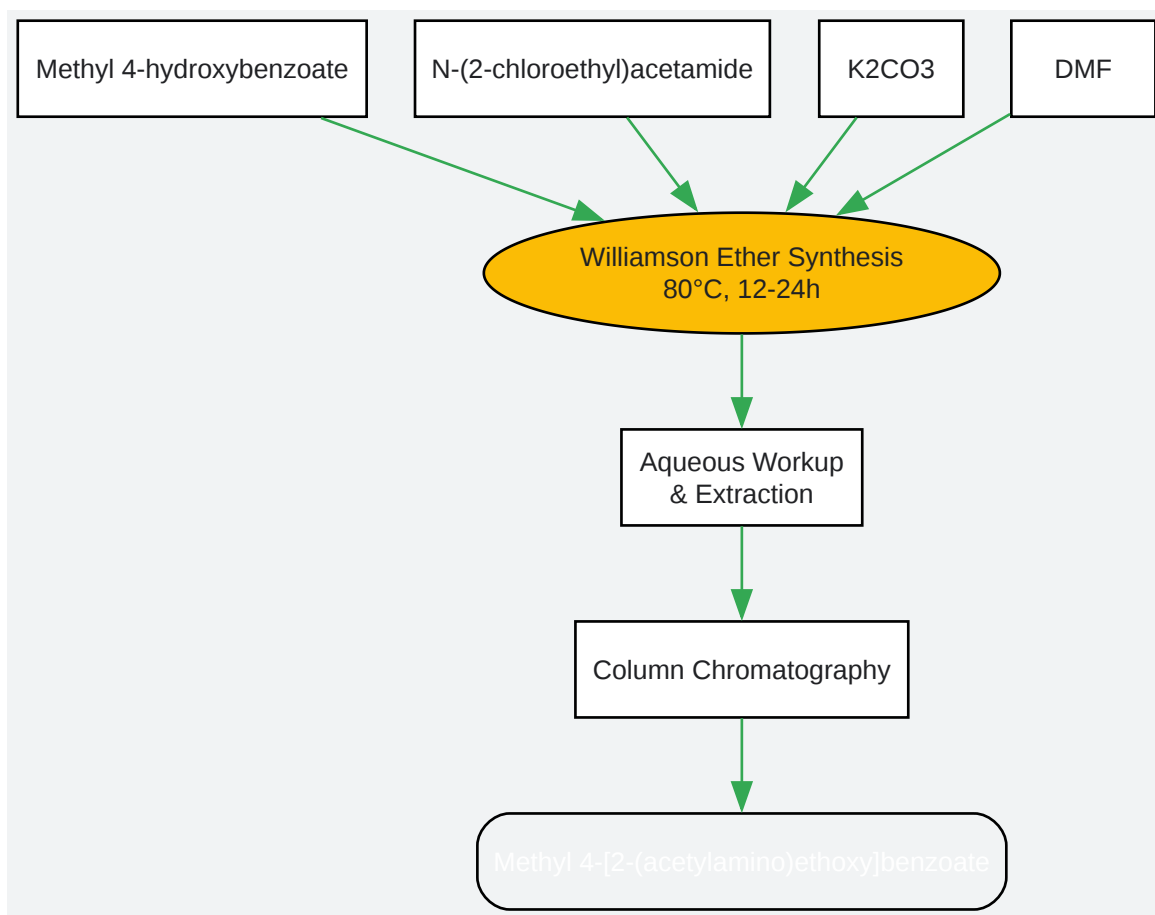
- Methyl 4-hydroxybenzoate
- N-(2-chloroethyl)acetamide (or N-(2-bromoethyl)acetamide)

- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.00	d	2H	Ar-H (ortho to -COOCH ₃)
~6.95	d	2H	Ar-H (ortho to -OCH ₂ -)
~6.50	br s	1H	-NH-
~4.15	t	2H	-OCH ₂ -
~3.90	s	3H	-COOCH ₃
~3.70	q	2H	-CH ₂ NH-
~2.05	s	3H	-COCH ₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170.5	-COCH ₃
~166.5	-COOCH ₃
~162.0	Ar-C (ipso to -OCH ₂ -)
~131.5	Ar-CH (ortho to -COOCH ₃)
~123.0	Ar-C (ipso to -COOCH ₃)
~114.5	Ar-CH (ortho to -OCH ₂ -)
~67.0	-OCH ₂ -
~52.0	-COOCH ₃
~40.0	-CH ₂ NH-
~23.0	-COCH ₃

Predicted IR Data (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch (amide)
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (ester)
~1660	C=O stretch (amide I)
~1600, 1510	C=C stretch (aromatic)
~1250	C-O stretch (ether)
~1100	C-O stretch (ester)

Predicted Mass Spectrometry Data (EI-MS)

m/z	Assignment
237	[M] ⁺
206	[M - OCH ₃] ⁺
178	[M - COOCH ₃ - H] ⁺
151	[M - CH ₂ NHCOCH ₃ - O] ⁺
121	[C ₇ H ₅ O ₃] ⁺

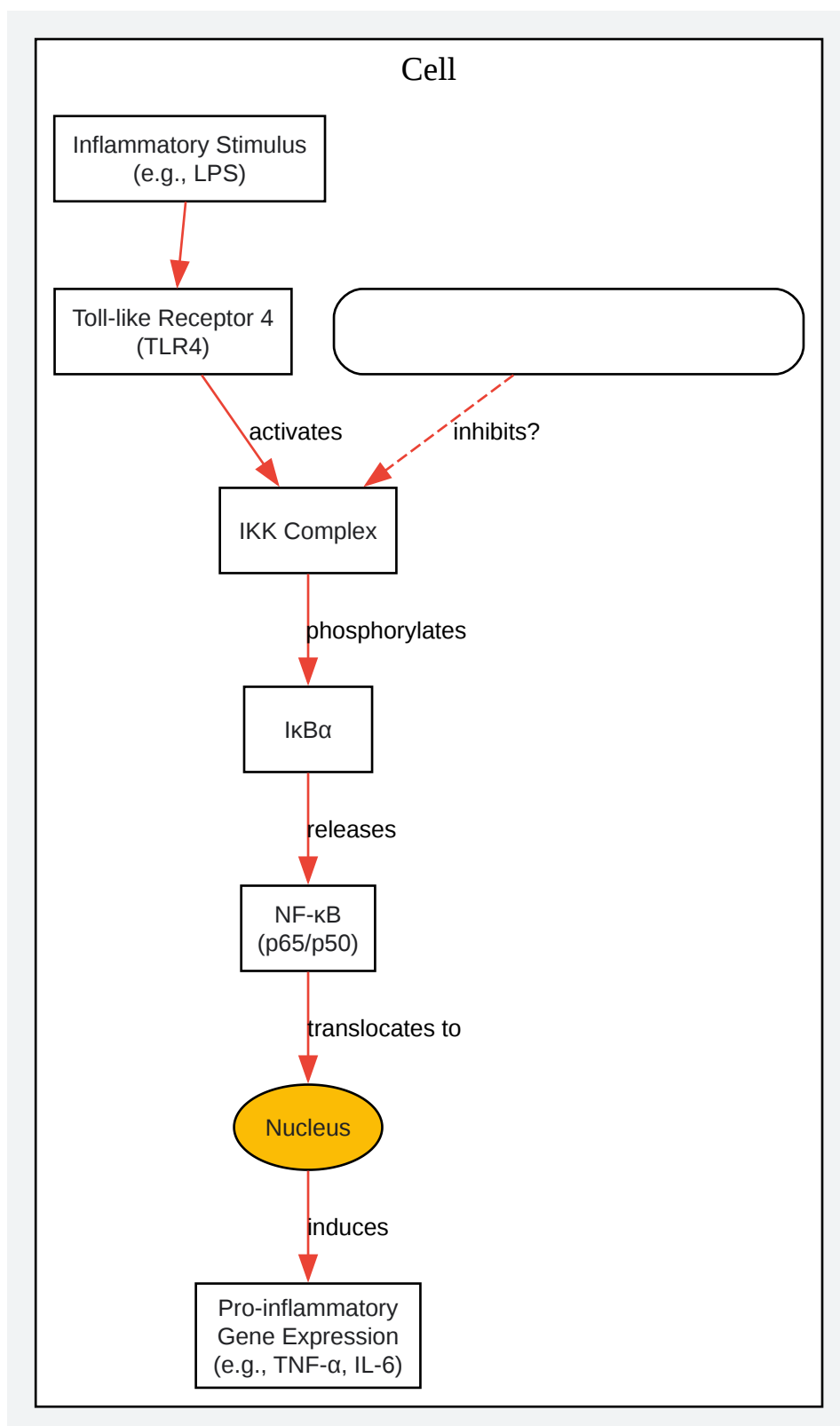
Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**, its structural motifs are present in various biologically active molecules. For instance, the para-substituted benzoate core is a common feature in many pharmaceutical agents and natural products. The acetamido group is also prevalent in many bioactive compounds.

Based on the structures of related compounds, potential areas of biological investigation for this molecule could include anti-inflammatory, analgesic, or antimicrobial activities. The

following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound were to exhibit anti-inflammatory properties, such as the inhibition of the NF- κ B pathway.

Hypothetical Anti-Inflammatory Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b386253#methyl-4-2-acetylamino-ethoxy-benzoate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com